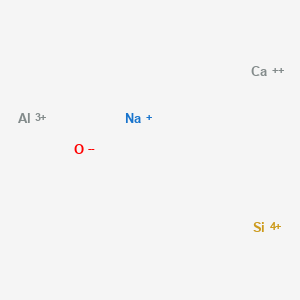
2-Chloroethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethylsilane is an organosilicon compound with the chemical formula C₂H₇ClSi . It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both silicon and chlorine atoms, making it a valuable intermediate in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroethylsilane can be synthesized by reacting vinylchlorosilane with hydrogen chloride in the presence of a catalyst. The catalyst typically consists of an organoaluminum compound . The reaction conditions include maintaining a controlled temperature and pressure to ensure the efficient conversion of reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and equipment to handle the reactants and catalysts safely. The reaction is monitored to optimize yield and purity, and the product is purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Chloroethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different organosilicon compounds.
Elimination Reactions: The compound can undergo β-elimination to form ethylene and chlorosilane
Oxidation and Reduction Reactions: Although less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base or under acidic conditions.
Elimination Reactions: These reactions often require heating and may be catalyzed by acids or bases.
Major Products Formed:
Substitution Reactions: Various organosilicon compounds with different functional groups.
Elimination Reactions: Ethylene and chlorosilane
Scientific Research Applications
2-Chloroethylsilane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organosilicon compounds and polymers.
Biology: The compound can be used to modify biomolecules and surfaces, enhancing their properties for specific applications.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: this compound is used in the production of silicone elastomers, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 2-chloroethylsilane involves its reactivity with various nucleophiles and electrophiles. The chlorine atom in the compound is highly reactive, making it susceptible to nucleophilic attack. This leads to the formation of new bonds and the release of chloride ions. The silicon atom can also participate in reactions, forming stable Si-C and Si-O bonds .
Comparison with Similar Compounds
- 2-Chloroethylethyldichlorosilane
- 2-Chloroethyldiethylchlorosilane
- 2-Chloroethyltriethylsilane
Comparison: 2-Chloroethylsilane is unique due to its specific reactivity and the presence of both silicon and chlorine atoms. Compared to its derivatives, it has a simpler structure, making it more versatile in various chemical reactions. The presence of different alkyl groups in similar compounds can affect their reactivity and stability .
Properties
InChI |
InChI=1S/C2H4ClSi/c3-1-2-4/h1-2H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZQESLZRQZSHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)[Si] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



